molecular formula C19H19NO B11844098 4(1H)-Quinolinone, 3,5,7-trimethyl-1-(phenylmethyl)- CAS No. 61563-59-5

4(1H)-Quinolinone, 3,5,7-trimethyl-1-(phenylmethyl)-

Katalognummer: B11844098
CAS-Nummer: 61563-59-5
Molekulargewicht: 277.4 g/mol
InChI-Schlüssel: VXDINNQJCFAFMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-3,5,7-trimethylquinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3,5,7-trimethylquinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis often begins with a substituted aniline.

    Cyclization: The aniline derivative undergoes cyclization with appropriate reagents to form the quinoline core.

    Alkylation: The quinoline core is then alkylated at the nitrogen atom with benzyl halides.

    Methylation: Methyl groups are introduced at the 3, 5, and 7 positions using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressure conditions.

Analyse Chemischer Reaktionen

Types of Reactions

1-Benzyl-3,5,7-trimethylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and methyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents for electrophilic substitution and strong bases for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its quinoline core, which is a common motif in many pharmaceuticals.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-Benzyl-3,5,7-trimethylquinolin-4(1H)-one depends on its specific application:

    Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

    Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups on the quinoline core, affecting its interaction with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinolinic Acid: A neurotoxic compound derived from quinoline.

Uniqueness

1-Benzyl-3,5,7-trimethylquinolin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Eigenschaften

CAS-Nummer

61563-59-5

Molekularformel

C19H19NO

Molekulargewicht

277.4 g/mol

IUPAC-Name

1-benzyl-3,5,7-trimethylquinolin-4-one

InChI

InChI=1S/C19H19NO/c1-13-9-14(2)18-17(10-13)20(11-15(3)19(18)21)12-16-7-5-4-6-8-16/h4-11H,12H2,1-3H3

InChI-Schlüssel

VXDINNQJCFAFMJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C2C(=C1)N(C=C(C2=O)C)CC3=CC=CC=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.